molecular formula C8H8BrNO2 B8763785 1-bromo-3-ethyl-5-nitroBenzene

1-bromo-3-ethyl-5-nitroBenzene

Cat. No.: B8763785
M. Wt: 230.06 g/mol
InChI Key: LIVDQXZAOVGGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-ethyl-5-nitrobenzene is a substituted aromatic compound featuring a bromine atom at position 1, an ethyl group at position 3, and a nitro group at position 5. Its molecular formula is C₈H₈BrNO₂, with a molecular weight of 230.06 g/mol. The nitro group (-NO₂) is a strong electron-withdrawing substituent, deactivating the aromatic ring and directing electrophilic substitution to positions 2 and 6. The ethyl group (-C₂H₅) contributes modest electron-donating effects via inductive mechanisms, slightly counteracting the nitro group’s deactivation. This compound is likely used as an intermediate in organic synthesis, particularly in reactions leveraging bromine as a leaving group or nitro groups for further functionalization.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-bromo-3-ethyl-5-nitrobenzene

InChI

InChI=1S/C8H8BrNO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h3-5H,2H2,1H3

InChI Key

LIVDQXZAOVGGGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-3-Methyl-5-Nitrobenzene (CAS: 52488-28-5)

Molecular Formula: C₇H₆BrNO₂ Substituents: 1-Br, 3-Me, 5-NO₂ Molecular Weight: 216.03 g/mol Key Differences:

  • The methyl group is smaller and less electron-donating than ethyl, resulting in lower steric hindrance and marginally reduced lipophilicity.
  • Reactivity in nucleophilic aromatic substitution may be slightly enhanced compared to the ethyl analog due to reduced steric bulk .

1-Bromo-3-Chloro-5-Methylbenzene

Molecular Formula : C₇H₆BrCl
Substituents : 1-Br, 3-Cl, 5-Me
Molecular Weight : 205.48 g/mol
Key Differences :

  • The nitro group in the target compound is replaced by chlorine, altering electronic effects. Chlorine is electron-withdrawing via induction but ortho/para-directing, contrasting with the nitro group’s meta-directing nature.
  • This compound may exhibit greater reactivity in electrophilic substitution due to the absence of a strongly deactivating nitro group .

1-Bromo-3-(Methylsulfonyl)-5-Nitrobenzene (CAS: 62606-15-9)

Molecular Formula: C₇H₆BrNO₄S Substituents: 1-Br, 3-SO₂Me, 5-NO₂ Molecular Weight: 280.10 g/mol Key Differences:

  • The methylsulfonyl group (-SO₂Me) is strongly electron-withdrawing, further deactivating the ring compared to the ethyl group.
  • Enhanced acidity may occur at adjacent positions due to the sulfonyl group’s resonance effects.

1-Bromo-3-Nitrobenzene

Molecular Formula: C₆H₄BrNO₂ Substituents: 1-Br, 3-NO₂ Molecular Weight: 202.01 g/mol Key Differences:

  • Lacks the ethyl group, reducing steric hindrance and lipophilicity.

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
1-Bromo-3-ethyl-5-nitrobenzene Not provided C₈H₈BrNO₂ 1-Br, 3-Et, 5-NO₂ 230.06 High lipophilicity, strong deactivation
1-Bromo-3-methyl-5-nitrobenzene 52488-28-5 C₇H₆BrNO₂ 1-Br, 3-Me, 5-NO₂ 216.03 Reduced steric hindrance
1-Bromo-3-chloro-5-methylbenzene Not provided C₇H₆BrCl 1-Br, 3-Cl, 5-Me 205.48 Enhanced electrophilic substitution
1-Bromo-3-(methylsulfonyl)-5-nitrobenzene 62606-15-9 C₇H₆BrNO₄S 1-Br, 3-SO₂Me, 5-NO₂ 280.10 High reactivity, safety risks
1-Bromo-3-nitrobenzene Not provided C₆H₄BrNO₂ 1-Br, 3-NO₂ 202.01 Simplified structure, lower steric effects

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